1-((3-Hydroxypropyl)thio)-3-phenylpropan-2-one
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Overview
Description
1-((3-Hydroxypropyl)thio)-3-phenylpropan-2-one is an organic compound characterized by the presence of a hydroxypropylthio group attached to a phenylpropanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((3-Hydroxypropyl)thio)-3-phenylpropan-2-one typically involves the reaction of 3-phenylpropan-2-one with 3-mercapto-1-propanol under controlled conditions. The reaction is usually catalyzed by a base such as sodium hydroxide or potassium carbonate, and the process is carried out in an organic solvent like ethanol or methanol. The reaction conditions, including temperature and time, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and efficiency. The use of advanced purification techniques such as recrystallization or chromatography is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: 1-((3-Hydroxypropyl)thio)-3-phenylpropan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxypropylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the phenylpropanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Substituted phenylpropanone derivatives.
Scientific Research Applications
1-((3-Hydroxypropyl)thio)-3-phenylpropan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in various medical conditions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-((3-Hydroxypropyl)thio)-3-phenylpropan-2-one involves its interaction with specific molecular targets and pathways. The hydroxypropylthio group can interact with biological molecules through hydrogen bonding and thiol-disulfide exchange reactions. The phenylpropanone moiety may interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
1-((3-Hydroxypropyl)thio)-3-phenylpropan-2-ol: Similar structure but with an alcohol group instead of a ketone.
3-Phenylpropan-2-one: Lacks the hydroxypropylthio group.
1-((3-Mercaptopropyl)thio)-3-phenylpropan-2-one: Contains a mercaptopropylthio group instead of a hydroxypropylthio group.
Uniqueness: 1-((3-Hydroxypropyl)thio)-3-phenylpropan-2-one is unique due to the presence of both a hydroxypropylthio group and a phenylpropanone backbone, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C12H16O2S |
---|---|
Molecular Weight |
224.32 g/mol |
IUPAC Name |
1-(3-hydroxypropylsulfanyl)-3-phenylpropan-2-one |
InChI |
InChI=1S/C12H16O2S/c13-7-4-8-15-10-12(14)9-11-5-2-1-3-6-11/h1-3,5-6,13H,4,7-10H2 |
InChI Key |
BQCWOUDPPLZVNL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)CSCCCO |
Origin of Product |
United States |
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